![molecular formula C9H8BrNO B1382054 5-Bromo-2-methoxy-4-methylbenzonitrile CAS No. 1379313-90-2](/img/structure/B1382054.png)
5-Bromo-2-methoxy-4-methylbenzonitrile
Overview
Description
5-Bromo-2-methoxy-4-methylbenzonitrile (5-Br-2-MeO-4-MeBN) is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 82-84°C. 5-Br-2-MeO-4-MeBN has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the development of new catalysts, and in the study of biochemical and physiological effects.
Scientific Research Applications
Spectroscopic and Optical Applications
5-Bromo-2-methoxy-4-methylbenzonitrile has been extensively studied for its spectroscopic properties and potential applications in optical technologies. Notably, Kumar and Raman (2017) conducted a comprehensive study on the equilibrium geometric structure of this compound using Density Functional Theory (DFT). They predicted geometrical parameters such as bond length, bond angle, and dihedral angle using DFT levels. Their research also delved into the analysis of FT-IR and FT-Raman spectra of the compound, revealing its potential in frequency doubling and Second Harmonic Generation (SHG), indicating significant Non-Linear Optical (NLO) properties (Kumar & Raman, 2017).
Synthesis and Material Applications
The synthesis and material applications of derivatives of this compound are also a significant area of research. Meng Fan-hao (2012) synthesized 5-Bromo-2-isobutoxybenzonitrile, a related compound, via a three-step procedure. The method demonstrated mild reaction conditions, facile operation, and relatively lower cost, making it suitable for industrial preparation. This research highlights the compound's potential in industrial applications and its role as a key intermediate in the synthesis of other compounds (Meng Fan-hao, 2012).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors , suggesting potential targets could be related to glucose regulation.
Mode of Action
It has been studied for its non-linear optical properties . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical context in which it is used.
Result of Action
As mentioned earlier, similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors , which are used for diabetes therapy.
properties
IUPAC Name |
5-bromo-2-methoxy-4-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIYGTPYJSZQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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